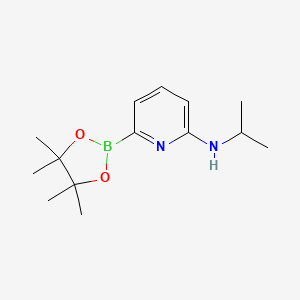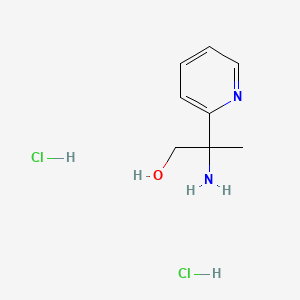
2-Amino-2-(pyridin-2-yl)propan-1-ol dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-2-(pyridin-2-yl)propan-1-ol dihydrochloride is a chemical compound with the molecular formula C8H14Cl2N2O and a molecular weight of 225.12 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(pyridin-2-yl)propan-1-ol dihydrochloride typically involves the reaction of pyridine-2-carbaldehyde with nitromethane to form 2-nitro-2-(pyridin-2-yl)propan-1-ol, which is then reduced to 2-amino-2-(pyridin-2-yl)propan-1-ol. The final step involves the formation of the dihydrochloride salt by reacting the amine with hydrochloric acid .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of advanced catalytic systems and continuous flow reactors .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(pyridin-2-yl)propan-1-ol dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyridines, amines, and oxides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Amino-2-(pyridin-2-yl)propan-1-ol dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 2-Amino-2-(pyridin-2-yl)propan-1-ol dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3-(pyridin-2-yl)propan-1-ol
- 2-Amino-2-(pyridin-3-yl)propan-1-ol
- 2-Amino-2-(pyridin-4-yl)propan-1-ol
Uniqueness
2-Amino-2-(pyridin-2-yl)propan-1-ol dihydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it particularly valuable in applications where specific interactions with molecular targets are required .
Properties
Molecular Formula |
C8H14Cl2N2O |
|---|---|
Molecular Weight |
225.11 g/mol |
IUPAC Name |
2-amino-2-pyridin-2-ylpropan-1-ol;dihydrochloride |
InChI |
InChI=1S/C8H12N2O.2ClH/c1-8(9,6-11)7-4-2-3-5-10-7;;/h2-5,11H,6,9H2,1H3;2*1H |
InChI Key |
XXOKWNMUCXHPET-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)(C1=CC=CC=N1)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


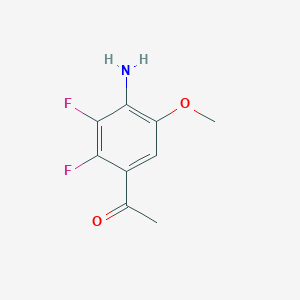
![(4aS,8S,8aS)-5-[(tert-butoxy)carbonyl]-octahydro-2H-pyrano[3,2-b]pyridine-8-carboxylic acid](/img/structure/B11754792.png)
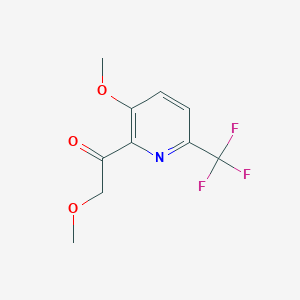
![{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}(propyl)amine](/img/structure/B11754813.png)
![(S)-3,3-Dimethyl-1,7A-dihydro-3H,5H-pyrrolo[1,2-C]oxazol-5-one](/img/structure/B11754822.png)
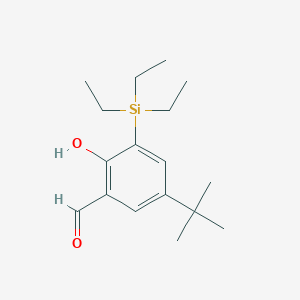
![[(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(1-ethyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11754830.png)
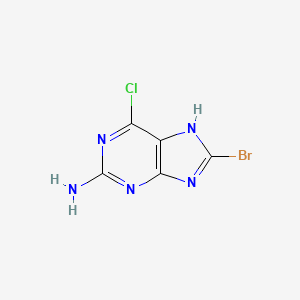
![tert-Butyl 8-methyl-3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B11754841.png)
![2H,4H-Spiro[benzo[e][1,2,4]thiadiazine-3,4'-piperidine] 1,1-dioxide](/img/structure/B11754856.png)
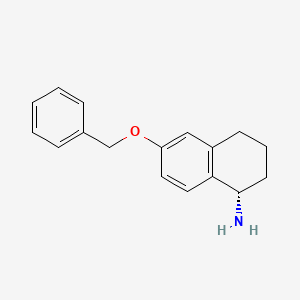
![7-Vinylbenzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B11754862.png)
![2,7-Diaminobenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B11754874.png)
